molecular formula C7H6BrN3 B3159932 7-Bromoimidazo[1,2-a]pyridin-2-amine CAS No. 865604-33-7

7-Bromoimidazo[1,2-a]pyridin-2-amine

Cat. No.: B3159932
CAS No.: 865604-33-7
M. Wt: 212.05 g/mol
InChI Key: GJNUCHYUWAFTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that features a bromine atom attached to the imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and is often found in molecules with therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromoimidazo[1,2-a]pyridin-2-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine. This reaction can be carried out under different conditions to yield the desired product. For instance, the reaction can be performed in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, promoting a one-pot tandem cyclization and bromination process . Another method involves the use of toluene with iodine (I2) and TBHP, which facilitates C–C bond cleavage and subsequent cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

7-Bromoimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

    Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cyclization: Reagents like TBHP and I2 are used to promote cyclization and bromination.

    Oxidation and Reduction: Oxidizing agents like TBHP and reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted imidazo[1,2-a]pyridines, while cyclization reactions can produce more complex fused heterocycles.

Scientific Research Applications

7-Bromoimidazo[1,2-a]pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents.

    Biological Studies: Researchers use this compound to study its effects on various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is employed in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

7-Bromoimidazo[1,2-a]pyridin-2-amine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine: The parent compound without the bromine atom. It serves as a versatile scaffold in medicinal chemistry.

    3-Bromoimidazo[1,2-a]pyridine: A similar compound with the bromine atom at a different position, which may result in different biological activity and reactivity.

    Imidazo[1,2-a]pyridin-3-amine: Another derivative with an amino group at a different position, offering different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNUCHYUWAFTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727851
Record name 7-Bromoimidazo[1,2-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865604-33-7
Record name 7-Bromoimidazo[1,2-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromoimidazo[1,2-a]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
7-Bromoimidazo[1,2-a]pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
7-Bromoimidazo[1,2-a]pyridin-2-amine
Reactant of Route 4
7-Bromoimidazo[1,2-a]pyridin-2-amine
Reactant of Route 5
7-Bromoimidazo[1,2-a]pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
7-Bromoimidazo[1,2-a]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.